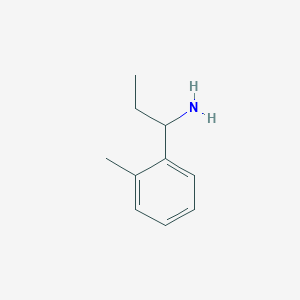

1-(o-Tolyl)propan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-methylphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-10(11)9-7-5-4-6-8(9)2/h4-7,10H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGENVWDJZZWESY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of (R)-1-(o-Tolyl)propan-1-amine: A Key Chiral Building Block

Abstract

(R)-1-(o-Tolyl)propan-1-amine is a critical chiral building block in modern medicinal chemistry and drug development.[1][2][3] Its stereochemically defined structure is integral to the synthesis of numerous biologically active molecules, where enantiomeric purity can dictate therapeutic efficacy and safety.[1][2] This guide provides an in-depth technical overview of the primary synthetic strategies for producing this valuable amine with high enantiopurity. We will delve into the mechanistic underpinnings of asymmetric reductive amination, provide a detailed experimental protocol, and discuss alternative methodologies such as enzymatic resolution. Furthermore, this document outlines the analytical techniques required for chiral purity assessment and highlights the significance of this compound in pharmaceutical applications.

Introduction: The Significance of Chiral Amines in Drug Discovery

Chiral amines are ubiquitous structural motifs in a vast number of pharmaceuticals and natural products.[4] The human body, being inherently chiral, often interacts differently with the two enantiomers of a chiral drug.[1][2] One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects.[1] This stereoselectivity makes the synthesis of single-enantiomer compounds a paramount objective in the pharmaceutical industry.[3][5][6]

(R)-1-(o-Tolyl)propan-1-amine, with its specific three-dimensional arrangement, serves as a foundational fragment for constructing more complex chiral molecules.[1][2] Its synthesis, therefore, requires robust and highly stereocontrolled methodologies to ensure the production of enantiomerically pure material suitable for pharmaceutical development.

Strategic Approaches to the Synthesis of (R)-1-(o-Tolyl)propan-1-amine

Several synthetic strategies can be employed to obtain (R)-1-(o-Tolyl)propan-1-amine. The choice of method often depends on factors such as scale, cost, required enantiomeric purity, and available technology. The principal approaches are:

-

Asymmetric Reductive Amination: This is one of the most direct and atom-economical methods.[7][8][9] It involves the reaction of a prochiral ketone (o-tolylpropanone) with an amine source in the presence of a chiral catalyst and a reducing agent.

-

Enzymatic Kinetic Resolution: This biocatalytic method utilizes enzymes, such as lipases or transaminases, to selectively acylate or deacylate one enantiomer from a racemic mixture of the amine, allowing for the separation of the desired (R)-enantiomer.[10][11]

-

Resolution via Diastereomeric Salt Formation: A classical chemical resolution technique where the racemic amine is reacted with a chiral acid to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.

This guide will focus primarily on asymmetric reductive amination due to its efficiency and high potential for achieving excellent enantioselectivity.

In-Depth Focus: Asymmetric Reductive Amination

Asymmetric reductive amination is a powerful one-pot reaction that converts a ketone into a chiral amine.[7][12][13] The process involves the in-situ formation of an imine from the ketone and an amine source, followed by asymmetric reduction catalyzed by a chiral transition metal complex.[14][15]

Mechanistic Rationale and Causality

The key to achieving high enantioselectivity lies in the chiral catalyst, which creates a chiral environment for the reduction of the imine intermediate. A widely successful approach is the Noyori-type asymmetric hydrogenation, which often employs Ruthenium (Ru) or Rhodium (Rh) catalysts bearing chiral phosphine ligands like BINAP.[16][17][18][19]

The generally accepted mechanism for a Ru-BINAP catalyzed hydrogenation involves the following key steps:[16][17]

-

Catalyst Activation: The precatalyst, often a Ru(II) dihalide complex, is activated with a hydrogen source to form a reactive Ru-hydride species.

-

Imine Formation: The starting ketone, 1-(o-tolyl)propan-1-one, reacts with an ammonia source (e.g., ammonium acetate) to form the corresponding prochiral imine.

-

Asymmetric Reduction: The imine coordinates to the chiral Ru-hydride catalyst. The hydrogen is then transferred to the imine carbon in a stereoselective manner, dictated by the chirality of the BINAP ligand. This step sets the stereocenter of the final amine product.

-

Product Release and Catalyst Regeneration: The resulting chiral amine is released, and the catalyst is regenerated to participate in another catalytic cycle.

The choice of the (R)- or (S)-enantiomer of the chiral ligand directly determines whether the (R)- or (S)-amine is produced. For the synthesis of (R)-1-(o-Tolyl)propan-1-amine, a catalyst with the appropriate chirality, such as one derived from (R)-BINAP, is selected.

Visualizing the Synthetic Workflow

Caption: Workflow for the synthesis of (R)-1-(o-Tolyl)propan-1-amine.

Detailed Experimental Protocol: Ruthenium-Catalyzed Asymmetric Reductive Amination

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.

Materials and Reagents:

| Reagent | CAS Number | M.W. ( g/mol ) | Amount (mmol) |

| 1-(o-Tolyl)propan-1-one | 7533-30-4 | 148.20 | 10.0 |

| [RuCl2(p-cymene)]2 | 52462-29-0 | 612.39 | 0.025 (0.5 mol%) |

| (R)-Xyl-BINAP | 145965-49-1 | 704.84 | 0.055 (0.55 mol%) |

| Ammonium Acetate (NH4OAc) | 631-61-8 | 77.08 | 15.0 |

| 2,2,2-Trifluoroethanol (TFE) | 75-89-8 | 100.04 | 20 mL |

| Hydrogen (H2) gas | 1333-74-0 | 2.02 | 50 bar |

Procedure:

-

Catalyst Preparation: In a glovebox, to an autoclave insert, add [RuCl2(p-cymene)]2 (15.3 mg, 0.025 mmol) and (R)-Xyl-BINAP (38.8 mg, 0.055 mmol). Add 5 mL of degassed TFE and stir the mixture at room temperature for 30 minutes to form the precatalyst.

-

Reaction Setup: To the autoclave insert containing the catalyst, add 1-(o-tolyl)propan-1-one (1.48 g, 10.0 mmol) and ammonium acetate (1.16 g, 15.0 mmol). Add an additional 15 mL of degassed TFE.

-

Hydrogenation: Seal the autoclave, remove it from the glovebox, and purge it with hydrogen gas three times. Pressurize the autoclave to 50 bar of H2.

-

Reaction: Place the autoclave in a heating block and stir the reaction mixture at 80°C for 24 hours.

-

Work-up: After cooling the reactor to room temperature, carefully vent the hydrogen gas. Quench the reaction mixture by adding 20 mL of 1 M NaOH. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure (R)-1-(o-tolyl)propan-1-amine.

Alternative Strategy: Enzymatic Kinetic Resolution

For certain applications, particularly where metal catalysts are undesirable, enzymatic kinetic resolution offers a "greener" alternative. This method exploits the high stereoselectivity of enzymes, such as lipases, to resolve a racemic mixture of 1-(o-tolyl)propan-1-amine.

Principle of Operation:

In a typical lipase-catalyzed kinetic resolution, the racemic amine is reacted with an acyl donor (e.g., ethyl acetate) in an organic solvent. The lipase will selectively catalyze the acylation of one enantiomer (e.g., the (S)-enantiomer) to form an amide, leaving the other enantiomer (the desired (R)-amine) unreacted. The unreacted (R)-amine can then be separated from the acylated (S)-amide.

Sources

- 1. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 2. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 3. Chiral Building Blocks Selection - Enamine [enamine.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DSpace [open.bu.edu]

- 13. researchgate.net [researchgate.net]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 16. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 17. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 18. youtube.com [youtube.com]

- 19. Noyori asymmetric hydrogenation | PPTX [slideshare.net]

An In-depth Technical Guide to (S)-1-(o-Tolyl)propan-1-amine: Synthesis, Characterization, and Applications

Abstract

(S)-1-(o-Tolyl)propan-1-amine is a chiral primary amine of significant interest in the fields of pharmaceutical development and asymmetric synthesis. Its stereochemically defined structure makes it a valuable chiral building block for the synthesis of complex, enantiomerically pure molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the core physical and chemical properties of (S)-1-(o-olyl)propan-1-amine. It details robust methodologies for its stereoselective synthesis, including modern catalytic approaches and classical resolution techniques. Furthermore, this document outlines detailed protocols for its analytical characterization, with a focus on spectroscopic analysis and chromatographic methods for determining enantiomeric purity. Finally, it discusses the compound's chemical reactivity, key applications as a synthetic intermediate, and essential safety and handling protocols for laboratory and industrial settings. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this important chiral amine.

Compound Identification and Physicochemical Properties

(S)-1-(o-Tolyl)propan-1-amine, also systematically named (S)-1-(2-methylphenyl)propan-1-amine, is a chiral molecule whose utility is fundamentally linked to its three-dimensional structure. The "(S)" designation denotes the specific spatial arrangement of the substituents around the chiral center (the carbon atom bonded to the amine group, the tolyl group, the ethyl group, and a hydrogen atom).

Core Identifiers

A consistent and accurate identification of chemical compounds is paramount in research and development. The core identifiers for this amine are summarized below.

| Identifier | Value | Source |

| IUPAC Name | (S)-1-(2-methylphenyl)propan-1-amine | PubChem[1] |

| Molecular Formula | C₁₀H₁₅N | PubChem[1] |

| Molecular Weight | 149.23 g/mol | PubChem[1] |

| CAS Number | 874015-38-0 (for the (S)-hydrochloride salt) | Guidechem[2] |

| 473732-55-7 (for the racemic mixture) | PubChem[1] | |

| Canonical SMILES | CCC(C1=CC=CC=C1C)N | PubChem[1] |

| InChIKey | HGENVWDJZZWESY-UHFFFAOYSA-N (racemic) | PubChem[1] |

Physical Properties

The physical properties of a compound dictate its handling, purification, and reaction conditions. While specific experimental data for the free base of the (S)-enantiomer is not widely published, the following table includes data from the Safety Data Sheet of a closely related structural analog, 2-amino-2-methyl-1-propanol, which serves as a reasonable estimate.

| Property | Estimated Value | Source & Notes |

| Appearance | Colorless to pale yellow liquid or low melting solid | General property of similar amines. |

| Boiling Point | ~165 °C at 760 mmHg | Based on data for 2-amino-2-methyl-1-propanol.[3] |

| Melting Point | ~24 - 32 °C | Based on data for 2-amino-2-methyl-1-propanol.[3] |

| Density | ~0.930 g/cm³ | Based on data for 2-amino-2-methyl-1-propanol.[3] |

| Solubility | Miscible in water and soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane). | Based on data for 2-amino-2-methyl-1-propanol.[3] |

| Optical Rotation | Not specified in reviewed literature. | The value is dependent on solvent, concentration, and temperature. It would be levorotatory (-) or dextrorotatory (+) and must be determined experimentally. |

Stereoselective Synthesis Methodologies

The synthesis of enantiomerically pure (S)-1-(o-Tolyl)propan-1-amine is a critical step in its utilization. The primary challenge is controlling the stereochemistry at the newly formed chiral center. The precursor for most routes is the prochiral ketone, 2'-methylpropiophenone. Three principal strategies are employed in the field: asymmetric synthesis, chiral resolution, and enzymatic resolution.

Asymmetric Synthesis: Enantioselective Reductive Amination

The most direct and atom-economical approach is the asymmetric reductive amination of 2'-methylpropiophenone. This method constructs the chiral amine directly from the ketone in a single conceptual step, avoiding the need to separate enantiomers from a racemic mixture.

Causality Behind the Method: This strategy relies on the in-situ formation of an imine intermediate from the ketone and an ammonia source, which is then reduced by a hydride source. The key to enantioselectivity is the use of a chiral catalyst that creates a diastereomeric transition state, favoring the formation of the (S)-enantiomer over the (R)-enantiomer.

Key Approaches:

-

Transition Metal Catalysis: Chiral ligands complexed with metals like Iridium or Ruthenium can catalyze the hydrogenation or transfer hydrogenation of the intermediate imine with high enantioselectivity.

-

Organocatalysis: Chiral phosphoric acids or other hydrogen-bond donors can act as catalysts, activating the imine towards reduction by a mild reducing agent like a Hantzsch ester.

-

Biocatalysis: Enzymes such as Imine Reductases (IREDs) or Reductive Aminases (RedAms) offer exceptional selectivity under mild, aqueous conditions, making them a green chemistry alternative.

Sources

Spectroscopic Elucidation of 1-(o-Tolyl)propan-1-amine: A Technical Guide

Introduction to 1-(o-Tolyl)propan-1-amine and its Spectroscopic Signature

This compound (also known as 1-(2-methylphenyl)propan-1-amine) is a chiral primary amine with the molecular formula C₁₀H₁₅N and a molecular weight of 149.23 g/mol [1]. Its structure, featuring a propyl amine group attached to an ortho-substituted toluene ring, gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its identity, assessing its purity, and elucidating its structure in various chemical contexts.

The primary spectroscopic techniques employed for the characterization of small organic molecules like this compound are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound, offering a detailed interpretation of the spectral features and the rationale behind them. Furthermore, it will provide standardized protocols for acquiring such data, ensuring a self-validating system for experimental replication.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted ¹H NMR data for this compound in a standard deuterated solvent like CDCl₃ are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Signal Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-aromatic | 7.10 - 7.40 | Multiplet | 4H |

| Hα (methine) | 4.15 | Triplet | 1H |

| H-tolyl (CH₃) | 2.35 | Singlet | 3H |

| Hβ (methylene) | 1.70 | Multiplet | 2H |

| H-NH₂ | 1.50 | Broad Singlet | 2H |

| Hγ (methyl) | 0.95 | Triplet | 3H |

Note: Predicted data generated using online NMR prediction tools. Actual experimental values may vary.

-

Aromatic Protons (7.10 - 7.40 ppm): The four protons on the ortho-substituted benzene ring are expected to appear as a complex multiplet in the downfield region. Their chemical shifts are influenced by the electron-donating nature of the alkyl substituents and the deshielding effect of the aromatic ring current.

-

Methine Proton (Hα, ~4.15 ppm): The proton on the carbon bearing the amine group is significantly deshielded due to the electronegativity of the nitrogen atom and its benzylic position. It is predicted to be a triplet due to coupling with the adjacent methylene (Hβ) protons.

-

Tolyl Methyl Protons (~2.35 ppm): The three protons of the methyl group attached to the aromatic ring appear as a sharp singlet, as they have no adjacent protons to couple with.

-

Methylene Protons (Hβ, ~1.70 ppm): These two protons are adjacent to both the chiral center (Hα) and the terminal methyl group (Hγ), resulting in a complex multiplet.

-

Amine Protons (H-NH₂, ~1.50 ppm): The two protons of the primary amine group typically appear as a broad singlet. Their chemical shift can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding and rapid exchange with residual water or acidic protons.[2] This peak will disappear upon the addition of D₂O, a key diagnostic test for exchangeable protons.

-

Terminal Methyl Protons (Hγ, ~0.95 ppm): These protons are in a typical upfield alkyl region and are expected to be a triplet due to coupling with the adjacent methylene (Hβ) protons.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. The predicted ¹³C NMR data for this compound are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-aromatic (quaternary, C-alkyl) | 142.5 |

| C-aromatic (quaternary, C-amine) | 136.0 |

| C-aromatic (CH) | 130.5 |

| C-aromatic (CH) | 127.0 |

| C-aromatic (CH) | 126.5 |

| C-aromatic (CH) | 125.0 |

| Cα (methine) | 55.0 |

| Cβ (methylene) | 30.0 |

| C-tolyl (CH₃) | 19.0 |

| Cγ (methyl) | 11.0 |

Note: Predicted data generated using online NMR prediction tools. Actual experimental values may vary.

-

Aromatic Carbons (125.0 - 142.5 ppm): The six carbons of the tolyl group are expected in this region. The two quaternary carbons (attached to the propyl amine and the methyl group) will have distinct chemical shifts from the four protonated aromatic carbons.

-

Methine Carbon (Cα, ~55.0 ppm): The carbon directly attached to the nitrogen atom is deshielded and appears in the mid-field region.

-

Alkyl Carbons (11.0 - 30.0 ppm): The remaining aliphatic carbons (Cβ, Cγ, and the tolyl methyl carbon) appear in the upfield region, with their specific shifts determined by their substitution and distance from the aromatic ring and heteroatom.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Cap the NMR tube and gently vortex or invert to ensure complete dissolution.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Apply a 90° pulse to excite the protons.

-

Acquire the Free Induction Decay (FID) signal for 2-4 seconds.

-

Use a relaxation delay of 1-5 seconds between scans.

-

Accumulate a sufficient number of scans (e.g., 8-32) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range of carbon signals (typically 0-160 ppm).

-

Employ proton decoupling to simplify the spectrum to singlets for each carbon.

-

Acquire the FID with a sufficient number of scans to obtain a good signal-to-noise ratio, which is typically much higher than for ¹H NMR.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data

The predicted characteristic IR absorption bands for this compound are summarized in Table 3.

Table 3: Predicted IR Absorption Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch | 3300 - 3400 (two bands) | Medium | Primary Amine |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium | Aromatic Ring |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong | Alkyl Groups |

| N-H Bend (scissoring) | 1580 - 1650 | Medium | Primary Amine |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium-Weak | Aromatic Ring |

| C-N Stretch | 1000 - 1250 | Medium | Aliphatic Amine |

| C-H Bend (out-of-plane) | 730 - 770 | Strong | ortho-disubstituted Aromatic |

Note: Predicted data generated using online IR prediction tools. Actual experimental values may vary.

-

N-H Stretching (3300 - 3400 cm⁻¹): Primary amines characteristically show two bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds[3][4].

-

C-H Stretching (2850 - 3100 cm⁻¹): The sharp peaks just below 3000 cm⁻¹ are due to the C-H stretching of the aliphatic propyl and tolyl methyl groups. The weaker absorptions above 3000 cm⁻¹ are characteristic of the C-H stretching on the aromatic ring.

-

N-H Bending (1580 - 1650 cm⁻¹): The scissoring vibration of the primary amine group gives rise to a medium-intensity band in this region[3].

-

Aromatic C=C Stretching (1450 - 1600 cm⁻¹): The stretching of the carbon-carbon double bonds within the benzene ring typically results in a series of sharp bands of variable intensity.

-

C-N Stretching (1000 - 1250 cm⁻¹): The stretching vibration of the carbon-nitrogen bond in an aliphatic amine is expected in this region[5].

-

Aromatic C-H Bending (730 - 770 cm⁻¹): A strong absorption in this region is highly indicative of an ortho-disubstituted benzene ring, arising from the out-of-plane bending of the adjacent aromatic C-H bonds.

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Data Acquisition:

-

Lower the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted MS Data

For this compound, electron ionization (EI) would likely lead to the following key fragments, as summarized in Table 4.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Comments |

| 149 | [C₁₀H₁₅N]⁺• | Molecular Ion (M⁺•) |

| 120 | [M - C₂H₅]⁺ | Loss of an ethyl group via α-cleavage |

| 106 | [C₇H₈N]⁺ | Benzylic cleavage |

| 91 | [C₇H₇]⁺ | Tropylium ion, common in benzyl compounds |

Note: Predicted data based on typical fragmentation patterns of benzylic amines.

-

Molecular Ion (m/z 149): The peak corresponding to the intact molecule radical cation is expected, confirming the molecular weight.

-

Alpha-Cleavage (m/z 120): A common and often dominant fragmentation pathway for amines is the cleavage of the C-C bond alpha to the nitrogen atom. In this case, the loss of an ethyl radical (•CH₂CH₃) would result in a stable, resonance-stabilized iminium ion at m/z 120. This is often the base peak.

-

Benzylic Cleavage (m/z 106): Cleavage of the bond between the benzylic carbon and the propyl chain can also occur, leading to a fragment containing the tolyl group and the nitrogen.

-

Tropylium Ion (m/z 91): The formation of the highly stable tropylium cation is a hallmark of compounds containing a benzyl group and is expected to be a significant peak in the spectrum.

Experimental Protocol for MS Data Acquisition (GC-MS with EI)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Gas Chromatography (GC) Setup:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar column like DB-5ms) to separate the analyte from any impurities.

-

Employ a temperature program to elute the compound of interest.

-

-

Mass Spectrometry (MS) Setup:

-

The eluent from the GC is directed into the ion source of the mass spectrometer.

-

Use a standard electron ionization (EI) energy of 70 eV.

-

Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-200).

-

-

Data Analysis:

-

Identify the peak in the total ion chromatogram (TIC) corresponding to this compound.

-

Extract the mass spectrum for that peak.

-

Analyze the molecular ion and the fragmentation pattern to confirm the structure.

-

Integrated Spectroscopic Analysis Workflow

The structural elucidation of this compound is a process of converging evidence from multiple spectroscopic techniques. The logical workflow for this analysis is depicted below.

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. By integrating predicted ¹H NMR, ¹³C NMR, IR, and MS data with fundamental spectroscopic principles, a detailed and confident structural assignment can be made. The provided protocols offer a standardized approach for obtaining experimental data, which can then be compared against the predictions laid out in this guide. This document serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and structurally related compounds.

References

-

SpectraBase. (n.d.). 1-(m-Tolyl)propan-1-ol. John Wiley & Sons, Inc. Retrieved January 18, 2026, from [Link]

-

NIST. (n.d.). 1-Propanamine, 2-methyl-N-(2-methylpropyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

SpectraBase. (n.d.). 1-(o-Tolyl)propan-1-ol - MS (GC). John Wiley & Sons, Inc. Retrieved January 18, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol. Retrieved January 18, 2026, from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved January 18, 2026, from [Link]

-

University of Calgary. (n.d.). IR: amines. In Organic Chemistry Online. Retrieved January 18, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of propan-1-ol. Retrieved January 18, 2026, from [Link]

-

SpectraBase. (n.d.). N-Propyl-1-phenylpropan-1-amine - 13C NMR. John Wiley & Sons, Inc. Retrieved January 18, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). 13C NMR of 1-Propanol. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (2025, October 5). The infrared spectra of secondary amines and their salts. Retrieved January 18, 2026, from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. U.S. Government Publishing Office. Retrieved January 18, 2026, from [Link]

-

MDPI. (2023, June 10). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). 2-Methyl-1-phenylpropan-1-amine. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). propan-1-ol low high resolution H-1 proton nmr spectrum. Retrieved January 18, 2026, from [Link]

-

NIST. (n.d.). 1-Propanol. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 18, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 18, 2026, from [Link]

- Sayeeda, Z. (2022). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta.

-

Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Retrieved January 18, 2026, from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved January 18, 2026, from [Link]

-

PubMed. (2006). Fragmentation mechanisms of protonated benzylamines. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved January 18, 2026, from [Link]

-

JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. Retrieved January 18, 2026, from [Link]

Sources

A Technical Guide to 1-(o-Tolyl)propan-1-amine: Commercial Availability, Purity, and Applications in Drug Development

Introduction: The Significance of Chiral Amines in Medicinal Chemistry

In the landscape of modern drug discovery and development, chiral amines represent a cornerstone class of building blocks. Their prevalence in active pharmaceutical ingredients (APIs) is a testament to their ability to form critical interactions with biological targets. Among these, 1-(o-Tolyl)propan-1-amine, with its distinct stereocenter and aromatic moiety, serves as a valuable synthon for creating complex molecular architectures. The precise control of its purity and enantiomeric excess is not merely a matter of quality control; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of novel therapeutics. This guide provides an in-depth technical overview of the commercial availability and purity considerations for this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Commercial Availability and Purity Specifications

This compound is commercially available from a range of suppliers, catering to the needs of both small-scale research and larger-scale development projects. It is typically offered as a racemic mixture or as its individual (R) and (S) enantiomers, often in the form of a hydrochloride salt to improve handling and stability.

The purity of commercially available this compound is a critical parameter that directly impacts its suitability for specific applications. Suppliers generally provide a Certificate of Analysis (CoA) with each batch, detailing the purity as determined by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. While accessing specific CoAs for every batch from all suppliers can be challenging without a direct inquiry, the stated purity levels from various vendors typically range from 95% to over 98%.

It is imperative for researchers to scrutinize the CoA to understand the impurity profile, as even minor impurities can have significant downstream effects in a multi-step synthesis or biological assay.

| Supplier | Product Name | CAS Number | Stated Purity |

| BLDpharm | (R)-1-(o-Tolyl)propan-1-amine | 105290-96-8 | Specification available upon request |

| Sigma-Aldrich | (R)-1-(o-Tolyl)propan-1-amine hydrochloride | Not explicitly stated | CoA available for specific lots |

| PubChem | This compound | 473732-55-7 | (Aggregated data) |

Synthesis and Purification Strategies: Ensuring High Purity

The synthesis of this compound can be achieved through several established synthetic routes. A common and effective method is the reductive amination of o-tolyl propan-1-one. This approach offers a straightforward pathway to the desired amine.

Experimental Protocol: Reductive Amination

A generalized protocol for the synthesis of this compound via reductive amination is as follows:

-

Imine Formation: o-Tolyl propan-1-one is reacted with a suitable amine source, such as ammonia or a protected amine, in an appropriate solvent. This reaction is often catalyzed by a mild acid to facilitate the formation of the intermediate imine.

-

Reduction: The resulting imine is then reduced to the corresponding amine. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) being common choices due to their selectivity and mild reaction conditions.

-

Work-up and Isolation: Following the reduction, an aqueous work-up is performed to quench any remaining reducing agent and to separate the product from inorganic byproducts. The crude amine is then extracted into an organic solvent.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel to remove any unreacted starting materials and side products.

Diagram of the Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Chiral Purification: Isolating Enantiomers

For applications in drug development, the separation of the racemic mixture into its individual enantiomers is often a mandatory step. Preparative chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Key Considerations for Preparative Chiral HPLC:

-

Chiral Stationary Phase (CSP): The choice of CSP is paramount for achieving successful enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for resolving chiral amines.

-

Mobile Phase: The mobile phase composition, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), must be carefully optimized to achieve baseline separation of the enantiomers.

-

Scale-up: Method development is initially performed on an analytical scale and then scaled up to a preparative scale to isolate larger quantities of the desired enantiomer.

Analytical Characterization: Verifying Purity and Identity

A comprehensive analytical characterization is essential to confirm the identity and purity of this compound. The two primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the molecule and for identifying impurities.

-

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. Key signals to expect for this compound include the aromatic protons, the benzylic proton, the methylene and methyl protons of the propyl chain, and the amine protons.

-

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule, providing further confirmation of the structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for determining the purity of this compound and for quantifying the enantiomeric excess (ee) of chiral samples.

-

Purity Analysis: A reversed-phase HPLC method is typically used to assess the chemical purity. The sample is separated on a C18 column, and the percentage purity is calculated based on the area of the main peak relative to the total area of all peaks.

-

Enantiomeric Excess (ee) Determination: Chiral HPLC, using a suitable chiral stationary phase, is employed to separate the (R) and (S) enantiomers. The enantiomeric excess is then calculated from the peak areas of the two enantiomers.

Diagram of the Purity Assessment Workflow

Caption: Workflow for the analytical assessment of this compound.

Application in Drug Discovery and Development

Chiral amines, including this compound, are integral building blocks in the synthesis of a wide array of pharmaceutical compounds. Their utility stems from their ability to introduce a key chiral center and to serve as a handle for further molecular elaboration. While specific examples of marketed drugs containing the this compound scaffold are not readily found in publicly available literature, its structural motifs are present in numerous research and preclinical candidates.

The o-tolyl group provides a lipophilic aromatic region that can engage in hydrophobic or π-stacking interactions with biological targets. The primary amine functionality serves as a versatile reactive site for the formation of amides, ureas, sulfonamides, and other functional groups commonly found in bioactive molecules. The stereochemistry at the benzylic position is often critical for biological activity, as one enantiomer may exhibit significantly higher potency or a different pharmacological profile than the other.

Conclusion

This compound is a commercially accessible and synthetically valuable chiral building block for drug discovery and development. A thorough understanding of its commercial availability, purity specifications, and the methods for its synthesis, purification, and analysis is crucial for its effective utilization. By carefully controlling the quality of this key intermediate, researchers and scientists can enhance the reliability and success of their drug discovery programs. The principles and protocols outlined in this guide provide a solid foundation for working with this compound and for harnessing its potential in the creation of novel therapeutics.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][1]

-

Google Patents. Process for the synthesis of lactams. [2]

-

ACS Omega. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. [Link][5]

-

Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link][7]

-

Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link][8]

-

Angene Chemical. 1-(p-Tolyl)propan-1-ol(CAS# 25574-04-3 ). [Link][9]

-

PMC - NIH. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. [Link][10]

-

Doc Brown's Chemistry. Carbon-13 NMR spectrum of propan-1-ol. [Link][11]

-

Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link][12]

-

Doc Brown's Chemistry. propan-1-ol low high resolution H-1 proton nmr spectrum. [Link][13]

-

Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [Link][14]

-

SpectraBase. 1-(o-Tolyl)propan-1-ol - Optional[MS (GC)] - Spectrum. [Link][15]

Sources

- 1. This compound | C10H15N | CID 13584017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2020094403A1 - Process for the synthesis of lactams - Google Patents [patents.google.com]

- 3. Mephedrone - Wikipedia [en.wikipedia.org]

- 4. phx.phenomenex.com [phx.phenomenex.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bgb-analytik.com [bgb-analytik.com]

- 7. ptfarm.pl [ptfarm.pl]

- 8. DSpace [helda.helsinki.fi]

- 9. angenesci.com [angenesci.com]

- 10. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 11. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]

- 13. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. ptfarm.pl [ptfarm.pl]

- 15. spectrabase.com [spectrabase.com]

A Comprehensive Technical Guide to the Stereoselective Synthesis of 1-(o-Tolyl)propan-1-amine Derivatives

This guide provides an in-depth exploration of the stereoselective synthesis of 1-(o-Tolyl)propan-1-amine and its derivatives, critical chiral building blocks in modern medicinal chemistry and materials science. As the demand for enantiomerically pure compounds continues to grow, particularly in the pharmaceutical industry, robust and efficient synthetic strategies are paramount.[1][2] This document will detail the primary synthetic routes, delve into the mechanistic underpinnings of stereocontrol, and provide practical, field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Chiral this compound Scaffolds

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds.[3] The specific stereochemistry of an amine can profoundly influence its pharmacological and toxicological profile, making enantioselective synthesis a cornerstone of modern drug discovery.[1][2] The this compound framework, in particular, offers a unique combination of steric and electronic properties that make it a valuable component in the design of novel therapeutic agents. The strategic placement of the ortho-tolyl group can influence binding interactions with biological targets and modulate metabolic stability.

This guide will focus on the most effective and widely employed strategies for accessing enantiomerically enriched this compound derivatives, with a strong emphasis on the practical aspects and the rationale behind methodological choices.

Key Synthetic Strategies for Stereoselective Synthesis

The stereoselective synthesis of this compound primarily revolves around two main approaches: the asymmetric modification of a prochiral ketone precursor, 1-(o-tolyl)propan-1-one, or the resolution of a racemic mixture. This guide will concentrate on the more efficient and scalable asymmetric synthetic routes.

Asymmetric Reductive Amination of 1-(o-Tolyl)propan-1-one

Asymmetric reductive amination stands out as one of the most direct and atom-economical methods for the synthesis of chiral amines from ketones. This one-pot transformation involves the condensation of a ketone with an amine source to form an intermediate imine (or enamine), which is then asymmetrically reduced to the desired chiral amine.

A general workflow for this process is outlined below:

Figure 1: General workflow for asymmetric reductive amination.

Causality Behind Experimental Choices:

The success of asymmetric reductive amination hinges on the careful selection of the chiral catalyst and the reducing agent. The catalyst is responsible for creating a chiral environment around the imine intermediate, thereby directing the approach of the reducing agent to one of the two enantiotopic faces of the C=N double bond.

Common Reducing Agents:

A variety of reducing agents can be employed in reductive amination, with the choice often depending on the specific catalyst system and substrate.[4]

| Reducing Agent | Characteristics | Citation |

| Sodium Cyanoborohydride (NaBH3CN) | Mild reducing agent, selective for imines over ketones. | [4] |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Mild and selective, often used in acidic conditions. | [4] |

| Hantzsch Esters | Organic hydrides, often used in organocatalytic reductions. | |

| Molecular Hydrogen (H2) with a Metal Catalyst | Can be highly effective but may require high pressures. |

Experimental Protocol: Organocatalytic Asymmetric Reductive Amination

This protocol is a representative example based on established principles of organocatalysis for the synthesis of chiral benzylic amines.

Materials:

-

1-(o-Tolyl)propan-1-one

-

Ammonium acetate (or other ammonia source)

-

Chiral Phosphoric Acid Catalyst (e.g., TRIP or a derivative)

-

Hantzsch ester (e.g., diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add 1-(o-tolyl)propan-1-one (1.0 mmol), ammonium acetate (5.0 mmol), and the chiral phosphoric acid catalyst (0.05-0.1 mmol).

-

Add anhydrous solvent (5 mL) and stir the mixture at room temperature for 30 minutes.

-

Add the Hantzsch ester (1.2 mmol) to the reaction mixture.

-

Stir the reaction at the desired temperature (this may require optimization, e.g., 40-60 °C) and monitor the progress by TLC or GC/MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched this compound.

-

Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Asymmetric Reduction of 1-(o-Tolyl)propan-1-one to a Chiral Alcohol Intermediate

An alternative and highly effective two-step approach involves the asymmetric reduction of the prochiral ketone to the corresponding chiral alcohol, 1-(o-tolyl)propan-1-ol. This alcohol can then be converted to the desired amine with retention or inversion of stereochemistry, depending on the chosen method.

Figure 2: Two-step synthesis via a chiral alcohol intermediate.

Catalytic Systems for Asymmetric Ketone Reduction:

A plethora of highly efficient catalytic systems have been developed for the asymmetric reduction of prochiral ketones.[5][6][7][8]

| Catalyst Type | Description | Key Features |

| CBS Catalysts (Corey-Bakshi-Shibata) | Oxazaborolidine-based catalysts that coordinate with both the reducing agent (borane) and the ketone. | High enantioselectivity, predictable stereochemical outcome. |

| Noyori-type Ru-BINAP Catalysts | Ruthenium complexes with chiral diphosphine ligands for asymmetric transfer hydrogenation or hydrogenation. | High turnover numbers, applicable to a wide range of ketones. |

| Chiral Metal Hydrides | Reagents such as BINAL-H (derived from BINOL) and DIP-Chloride (derived from α-pinene). | Stoichiometric or catalytic use, excellent enantioselectivity for certain ketone classes.[8] |

| Biocatalysts (e.g., Ketoreductases) | Enzymes that can reduce ketones with high enantioselectivity under mild conditions. | Environmentally friendly, often exhibit exquisite selectivity. |

Experimental Protocol: Asymmetric Reduction using an In Situ Generated Oxazaborolidine Catalyst

This protocol is based on the practical and efficient method of generating the CBS catalyst in situ.[6]

Materials:

-

1-(o-Tolyl)propan-1-one

-

Chiral lactam alcohol (e.g., (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one)

-

Borane-tetrahydrofuran complex (BH3·THF) solution

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the chiral lactam alcohol (0.1 mmol).

-

Add anhydrous THF (2 mL) and cool the solution to 0 °C.

-

Slowly add the BH3·THF solution (1.0 M in THF, 0.3 mmol) to the chiral lactam alcohol solution.

-

Stir the mixture at room temperature for 15-30 minutes to allow for the in situ formation of the oxazaborolidine catalyst.

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

-

In a separate flask, dissolve 1-(o-tolyl)propan-1-one (1.0 mmol) in anhydrous THF (3 mL).

-

Slowly add the ketone solution to the catalyst solution via syringe pump over 30 minutes.

-

Stir the reaction until complete conversion is observed (monitor by TLC or GC).

-

Carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Remove the solvent under reduced pressure and purify the resulting chiral alcohol by column chromatography.

Conversion of the Chiral Alcohol to the Amine:

The enantiomerically enriched 1-(o-tolyl)propan-1-ol can be converted to the corresponding amine via several established methods, such as:

-

Mitsunobu Reaction: Reaction with a nitrogen nucleophile (e.g., phthalimide, followed by deprotection) in the presence of triphenylphosphine and a dialkyl azodicarboxylate. This typically proceeds with inversion of stereochemistry.

-

Activation and Nucleophilic Substitution: Conversion of the alcohol to a good leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with an amine source (e.g., ammonia or sodium azide followed by reduction). This two-step sequence also generally proceeds with overall inversion of configuration.

Applications in Drug Discovery and Development

Chiral this compound and its derivatives are valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications. The unique structural features of this scaffold can be exploited to design ligands for a variety of biological targets. While specific drug candidates containing this exact fragment may not be widely publicized, the broader class of chiral benzylic amines is of significant interest in medicinal chemistry.[3] Their incorporation into drug candidates can influence receptor binding affinity and selectivity.[9]

Conclusion

The stereoselective synthesis of this compound derivatives is a challenging yet crucial endeavor in modern organic chemistry. This guide has outlined the most effective and practical strategies, with a focus on asymmetric reductive amination and the asymmetric reduction of a prochiral ketone precursor. The choice of synthetic route and catalytic system should be guided by factors such as desired stereochemical outcome, scalability, and the availability of starting materials and reagents. A thorough understanding of the underlying mechanistic principles is essential for the successful development and optimization of these important transformations. As the field of asymmetric catalysis continues to evolve, even more efficient and selective methods for the synthesis of this and other valuable chiral amines are anticipated.

References

Sources

- 1. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. uwindsor.ca [uwindsor.ca]

- 9. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of 1-(o-Tolyl)propan-1-amine in Asymmetric Catalysis: A Technical Guide for Researchers and Drug Development Professionals

Abstract

In the landscape of asymmetric synthesis, the quest for novel, efficient, and selective chiral catalysts is perpetual. Chiral amines, in particular, have emerged as a cornerstone of this field, demonstrating remarkable versatility as both organocatalysts and as ligands for transition metal-catalyzed transformations.[1][2] This technical guide delves into the potential of 1-(o-Tolyl)propan-1-amine as a valuable chiral building block in asymmetric catalysis. While extensive literature on this specific amine is still emerging, its structural motifs suggest significant promise in various catalytic applications. This document will explore its synthesis, stereochemical implications, and potential deployment in asymmetric hydrogenation and other enantioselective reactions, providing field-proven insights and detailed protocols to guide researchers in harnessing its catalytic potential.

Introduction: The Power of Chiral Amines in Asymmetric Synthesis

Chiral amines are fundamental to the synthesis of enantiomerically pure compounds, which is a critical consideration in the development of pharmaceuticals and other bioactive molecules.[3] Their efficacy stems from their ability to form transient chiral intermediates, thereby directing the stereochemical outcome of a reaction.[4] Primary chiral amines, such as this compound, can be utilized in several ways:

-

As Chiral Ligands: They can be coordinated to a metal center, creating a chiral environment that influences the enantioselectivity of reactions like asymmetric hydrogenation, transfer hydrogenation, and various coupling reactions.[3]

-

As Organocatalysts: Primary amines can act as catalysts in their own right, for instance, in Michael additions and aldol reactions, by forming chiral enamines or iminium ions.[1]

-

As Chiral Auxiliaries: They can be temporarily incorporated into a substrate to direct a stereoselective transformation, after which they are cleaved.

The strategic placement of a methyl group on the ortho position of the phenyl ring in this compound introduces specific steric hindrance that can be exploited to enhance enantioselectivity in catalytic processes.

Synthesis and Properties of this compound

The accessibility of a chiral catalyst is paramount for its practical application. This compound can be synthesized through various established methodologies. A common approach involves the reductive amination of o-tolylacetone.

General Synthesis Protocol: Reductive Amination

A reliable method for the synthesis of this compound is the reductive amination of o-tolylacetone. This procedure can be adapted to yield either the racemic mixture or, with the use of a chiral directing group or a chiral reducing agent, an enantiomerically enriched product.

Step-by-Step Methodology:

-

Imine Formation: o-Tolylacetone (1.0 eq) is dissolved in an appropriate solvent, such as methanol or dichloromethane. An amine source, such as ammonia in methanol or ammonium acetate (3-10 eq), is added at 0 °C. The reaction is stirred for 15-30 minutes to facilitate the formation of the corresponding imine.

-

Reduction: A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride (2.0 eq), is added portion-wise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred for 3-12 hours.

-

Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N | [5] |

| Molecular Weight | 149.23 g/mol | [5] |

| IUPAC Name | 1-(2-methylphenyl)propan-1-amine | [5] |

| CAS Number | 473732-55-7 | [5] |

Application in Asymmetric Catalysis: A Forward Look

The true potential of this compound lies in its application as a chiral ligand in metal-catalyzed asymmetric reactions, most notably in asymmetric transfer hydrogenation.

Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the synthesis of chiral alcohols from prochiral ketones.[6] The use of chiral ligands derived from primary amines is well-established in this field. A plausible and effective catalytic system can be envisioned by forming a Schiff base between (R)- or (S)-1-(o-Tolyl)propan-1-amine and a suitable aldehyde, followed by coordination to a ruthenium(II) precursor.

Proposed Catalytic System: A ruthenium(II) catalyst bearing a ligand derived from this compound.

Experimental Protocol: Synthesis of a Chiral Ruthenium(II) Catalyst and its Application in ATH

Part A: Ligand Synthesis

-

To a solution of (R)-1-(o-Tolyl)propan-1-amine (1.0 eq) in toluene, add 2-pyridinecarboxaldehyde (1.0 eq).

-

Heat the mixture at reflux with a Dean-Stark trap for 4-6 hours to facilitate the formation of the corresponding imine ligand via condensation.

-

Remove the solvent under reduced pressure to obtain the crude Schiff base ligand, which can be used in the next step without further purification.

Part B: Catalyst Formation and Asymmetric Transfer Hydrogenation

-

In a flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the Schiff base ligand (0.12 mmol) in anhydrous isopropanol (10 mL).

-

Add [Ru(p-cymene)Cl₂]₂ (0.05 mmol) and stir the mixture at 80°C for 1 hour to form the active catalyst in situ.

-

Cool the solution to room temperature and add the prochiral ketone substrate (10 mmol).

-

Add a solution of formic acid and triethylamine (5:2 molar ratio) as the hydrogen source.

-

Stir the reaction at room temperature and monitor its progress by TLC or GC.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

-

The combined organic layers are dried and concentrated. The enantiomeric excess of the resulting chiral alcohol is determined by chiral HPLC analysis.

Diagram 1: Proposed Experimental Workflow for Asymmetric Transfer Hydrogenation

Caption: The outer-sphere mechanism for Ru-catalyzed asymmetric transfer hydrogenation.

The key steps in the mechanism are:

-

Activation of the Precatalyst: The ruthenium chloride precatalyst reacts with the formate to generate the active ruthenium hydride species.

-

Hydrogen Transfer: The ketone coordinates to the ruthenium hydride in an outer-sphere fashion, and the hydride is transferred to the carbonyl carbon via a six-membered transition state. The chirality of the ligand dictates the facial selectivity of this transfer, leading to the formation of one enantiomer of the alcohol in excess.

-

Catalyst Regeneration: The resulting ruthenium alkoxide complex reacts with another molecule of formic acid to regenerate the active ruthenium hydride catalyst and release the chiral alcohol product.

The steric bulk of the ortho-tolyl group in the ligand is anticipated to play a crucial role in differentiating the two faces of the prochiral ketone, thereby enhancing the enantioselectivity of the reduction.

Potential in Drug Development and Future Outlook

The development of efficient and scalable routes to chiral molecules is of paramount importance in the pharmaceutical industry. Chiral amines and their derivatives are prevalent structural motifs in many drug candidates. [3]The use of catalysts derived from readily accessible chiral amines like this compound offers a promising avenue for the cost-effective production of enantiomerically pure active pharmaceutical ingredients (APIs).

Further research into the applications of this compound and its derivatives is warranted. Exploring its use in other asymmetric transformations, such as C-C bond-forming reactions and the synthesis of other chiral building blocks, could further solidify its position as a valuable tool for synthetic chemists. The systematic modification of the amine structure, for example, by introducing different substituents on the aromatic ring or altering the alkyl chain, could lead to a library of tunable ligands for a wide range of catalytic applications.

Conclusion

While direct, extensive applications of this compound in asymmetric catalysis are yet to be widely reported, its structural features strongly suggest its potential as a highly effective chiral building block. This guide has outlined a rational approach to its synthesis and proposed its application in the well-established field of asymmetric transfer hydrogenation. The provided protocols and mechanistic insights are intended to serve as a solid foundation for researchers to explore and unlock the full catalytic capabilities of this promising chiral amine. As the demand for enantiomerically pure compounds continues to grow, the exploration of novel chiral catalysts like this compound will undoubtedly play a crucial role in advancing the fields of chemical synthesis and drug discovery.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. 105290-96-8|(R)-1-(o-Tolyl)propan-1-amine|BLD Pharm [bldpharm.com]

- 3. From imine to amine: an unexpected left turn. Cis-β iron(ii) PNNP′ precatalysts for the asymmetric transfer hydrogenation of acetophenone - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Amine(imine)diphosphine iron catalysts for asymmetric transfer hydrogenation of ketones and imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scirp.org [scirp.org]

- 6. WO2020094403A1 - Process for the synthesis of lactams - Google Patents [patents.google.com]

Whitepaper: 1-(o-Tolyl)propan-1-amine - A Versatile Scaffold for the Development of Next-Generation CNS Modulators

Abstract

The relentless pursuit of novel chemical entities with therapeutic potential in neuroscience is a cornerstone of modern medicinal chemistry. Simple, synthetically accessible scaffolds that offer rich potential for analog development are of paramount importance. This guide introduces the 1-(o-Tolyl)propan-1-amine core, a substructure of the classic phenylpropanamine family, as a promising starting point for drug discovery campaigns. While specific biological data on this exact molecule is sparse, a rigorous analysis based on structural analogy and established pharmacological principles strongly suggests its potential as a modulator of critical CNS targets, primarily the monoamine transporters (MATs) and monoamine oxidase (MAO) enzymes. We will explore the compound's physicochemical properties, synthetic tractability, and hypothesized therapeutic applications. Furthermore, this guide provides detailed experimental workflows and protocols to empower research teams to validate these hypotheses and initiate lead optimization programs.

Introduction: The Phenylpropanamine Scaffold in Medicinal Chemistry

The phenylpropanamine framework is a privileged scaffold in neuropharmacology, forming the backbone of numerous clinically successful drugs, from antidepressants to stimulants. Its value lies in its conformational flexibility and the precise three-dimensional orientation of its key pharmacophoric features: an aromatic ring capable of various interactions (π-π, hydrophobic) and a protonatable amine that serves as a critical anchor point for receptor and enzyme binding. The challenge and opportunity in medicinal chemistry lie in fine-tuning this core structure to achieve desired potency, selectivity, and pharmacokinetic profiles, thereby minimizing off-target effects and improving therapeutic outcomes.[1] The introduction of specific substitution patterns on the phenyl ring is a proven strategy to achieve this. The this compound structure, with its unique ortho-methyl group, presents a compelling and underexplored variation on this classic theme.

Physicochemical Profile and Structural Analysis

A molecule's potential as a drug candidate is fundamentally linked to its physicochemical properties. The this compound scaffold possesses several key features that make it an attractive starting point for a CNS-focused drug discovery program.

Key Structural Features:

-

Chiral Center: The C1 carbon, bonded to the amine and the tolyl group, is a stereocenter. This is critically important, as enantiomers often exhibit vastly different potency, selectivity, and metabolic profiles. Future development must involve chiral synthesis or separation to isolate and test the individual (R)- and (S)-enantiomers.[2][3]

-

Primary Amine: The basic amine (pKa ~9-10) will be protonated at physiological pH, allowing for strong ionic interactions with acidic residues (e.g., Aspartate) in target binding pockets, a common feature in monoamine transporters.[4]

-

The ortho-Methyl Group: This is the defining feature of the scaffold. Compared to an unsubstituted phenyl ring, the ortho-tolyl moiety introduces specific steric and electronic effects.

-

Steric Influence: The methyl group restricts the rotation of the phenyl ring, locking the molecule into a more defined set of low-energy conformations. This conformational constraint can be exploited to enhance binding affinity and selectivity for a specific target isoform.[5]

-

Metabolic Shielding: The methyl group can sterically hinder ortho-hydroxylation, a common metabolic pathway for aromatic rings, potentially improving metabolic stability and oral bioavailability.

-

Lipophilicity: The addition of a methyl group slightly increases the molecule's lipophilicity (LogP), which can influence its ability to cross the blood-brain barrier (BBB).[6]

-

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₅N | [7] |

| Molecular Weight | 149.23 g/mol | [7] |

| XLogP3 | 2.1 | [7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 1 | [7] |

| Rotatable Bond Count | 3 | [7] |

These properties align well with general guidelines for CNS drug candidates (e.g., Lipinski's Rule of Five), suggesting good potential for drug-like characteristics.

Synthetic Accessibility

A key advantage of the this compound scaffold is its straightforward synthesis, allowing for rapid generation of analogs. A common and efficient method is the reductive amination of the corresponding ketone, 2'-methylpropiophenone. This two-step, one-pot process is highly amenable to library synthesis for structure-activity relationship (SAR) studies.

Caption: General synthetic scheme for this compound.

Primary Hypothesized Applications: Modulation of Monoamine Systems

Based on its core structure, the most logical therapeutic targets for this compound and its derivatives are the proteins that regulate monoamine neurotransmitter homeostasis.

Targeting Monoamine Transporters (SERT, DAT, NET)

Monoamine transporters are integral membrane proteins that mediate the reuptake of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) from the synaptic cleft.[8] Inhibition of these transporters is a clinically validated mechanism for treating a wide range of psychiatric and neurological disorders.[4][9]

-

Hypothesis: The this compound scaffold acts as a competitive inhibitor at the substrate binding site (S1) of one or more monoamine transporters.[4] The phenylpropanamine core mimics the endogenous monoamine substrates, while the o-tolyl group can confer selectivity.

-

Potential Therapeutic Indications:

-

Depression & Anxiety: Inhibition of the serotonin transporter (SERT) and/or norepinephrine transporter (NET) is the primary mechanism of action for SSRI and SNRI antidepressants.[8][10]

-

ADHD: Inhibition of the dopamine transporter (DAT) and NET is a key strategy for managing symptoms of Attention-Deficit/Hyperactivity Disorder.[8]

-

Substance Use Disorders: Modulating DAT activity is a strategy being explored for cocaine and methamphetamine addiction.[8]

-

-

The Selectivity Question: The substitution pattern on the aromatic ring is a critical determinant of selectivity across the MAT family.[9][11] The steric bulk of the ortho-methyl group could favor binding to one transporter over another, potentially leading to a more selective agent with fewer side effects compared to non-selective inhibitors. For example, some studies show that specific substitutions can greatly influence the DAT/SERT selectivity ratio, which is a key factor in determining a compound's pharmacological profile (e.g., stimulant vs. entactogen).[12]

Targeting Monoamine Oxidase (MAO-A/B)

Monoamine oxidase (MAO) is a mitochondrial enzyme responsible for the degradation of monoamine neurotransmitters. It exists in two isoforms, MAO-A and MAO-B, which have different substrate preferences and inhibitor sensitivities. Inhibition of MAO increases the synaptic availability of neurotransmitters.

-

Hypothesis: The this compound scaffold could act as a reversible inhibitor of MAO-A or MAO-B. The primary amine and the overall structure are consistent with known MAO inhibitors.

-

Potential Therapeutic Indications:

-

Parkinson's Disease: Selective inhibition of MAO-B prevents the breakdown of dopamine in the brain and is a standard therapy for Parkinson's disease.[13]

-

Depression: MAO-A inhibitors are effective antidepressants, though older, irreversible inhibitors have dietary restrictions. A novel, reversible MAO-A inhibitor would be of significant clinical interest.[13]

-

Proposed Experimental Workflows for Target Validation

To translate these hypotheses into actionable data, a structured experimental cascade is required. The following workflows and protocols provide a robust framework for the initial characterization of this compound and its future analogs.

Initial Screening Cascade

A tiered approach ensures that resources are used efficiently, starting with broad primary assays and progressing to more complex, functional studies for promising hits.

Caption: A logical workflow for hit identification and validation.

Protocol: In Vitro Monoamine Transporter Inhibition Assay

This protocol describes a standard method for measuring a compound's ability to inhibit the uptake of a radiolabeled substrate into cells expressing a specific monoamine transporter.[10][14]

Objective: To determine the IC₅₀ value of this compound at human SERT, NET, and DAT.

Materials:

-

HEK293 cells stably expressing hSERT, hNET, or hDAT.

-

Assay Buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Radiolabeled substrate: [³H]5-HT for SERT, [³H]Norepinephrine for NET, [³H]Dopamine or [³H]WIN 35,428 for DAT.

-

Test compound (this compound) dissolved in DMSO, serially diluted.

-

Reference inhibitors (e.g., Paroxetine for SERT, Desipramine for NET, GBR 12909 for DAT).

-

96-well microplates, cell harvester, scintillation fluid, and microplate scintillation counter.

Methodology:

-

Cell Plating: Plate the transporter-expressing HEK293 cells in 96-well plates and grow to ~90% confluency.

-

Preparation: On the day of the assay, wash the cells with assay buffer.

-

Compound Incubation: Add varying concentrations of the test compound or reference inhibitor to the wells. Include wells with vehicle only (total uptake) and wells with a high concentration of a known blocker for non-specific uptake. Incubate for 10-20 minutes at room temperature.

-

Substrate Addition: Add the radiolabeled substrate to all wells and incubate for a specific time (e.g., 10 minutes) at 37°C. The incubation time should be within the linear range of uptake for each transporter.

-

Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. This is typically done using a cell harvester.

-

Lysis & Counting: Lyse the cells and collect the lysate onto filter mats using the cell harvester. Dry the filter mats, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific uptake: (Total Uptake) - (Non-specific Uptake).

-

Normalize the data as a percentage of the specific uptake in the vehicle control wells.

-

Plot the percent inhibition against the log concentration of the test compound.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol: In Vitro MAO-A/B Inhibition Assay

This protocol describes a common fluorometric method to measure MAO-A and MAO-B activity and inhibition.[13][15]

Objective: To determine the IC₅₀ value of this compound against human recombinant MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

Assay Buffer (e.g., potassium phosphate buffer).

-

MAO substrate (e.g., Kynuramine).[15]

-

Test compound (this compound) dissolved in DMSO, serially diluted.

-

Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).

-

96-well black microplates (for fluorescence).

-

Fluorescence microplate reader.

Methodology:

-

Reagent Preparation: Prepare solutions of MAO-A or MAO-B enzyme, test compound dilutions, and substrate in assay buffer.

-

Compound Incubation: In a 96-well plate, add the MAO-A or MAO-B enzyme solution to wells containing varying concentrations of the test compound or reference inhibitor. Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (Kynuramine) to all wells.

-